Methyl 2,3-dichloro-4-hydroxybenzoate
Description
Methyl 2,3-dichloro-4-hydroxybenzoate is a chlorinated aromatic ester characterized by a hydroxyl group at the para position (C4), methyl ester substitution at the carboxylic acid group, and chlorine atoms at the ortho (C2) and meta (C3) positions.
Properties
CAS No. |
219685-78-6 |
|---|---|
Molecular Formula |
C8H6Cl2O3 |
Molecular Weight |
221.03 g/mol |
IUPAC Name |
methyl 2,3-dichloro-4-hydroxybenzoate |
InChI |
InChI=1S/C8H6Cl2O3/c1-13-8(12)4-2-3-5(11)7(10)6(4)9/h2-3,11H,1H3 |
InChI Key |
JKUMRRWTUNVWJP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)O)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s structural relatives include:
Ethyl 2,3-Dichloro-4-Methylbenzoate (CAS 1803844-86-1): Features ethyl ester and methyl (C4) groups instead of hydroxyl and methyl ester. The absence of a hydroxyl group reduces polarity, while the ethyl ester increases hydrophobicity compared to methyl esters .
Its lack of chlorine atoms results in lower molecular weight and distinct volatility .
Bardoxolone Methyl: An Nrf2-activating triterpenoid methyl ester with a complex fused-ring system.
Physical and Chemical Properties
A comparative analysis of key properties is summarized below:
*Estimated values based on substituent effects.
- Polarity and Solubility : The hydroxyl group in this compound increases polarity compared to Ethyl 2,3-dichloro-4-methylbenzoate, favoring solubility in polar aprotic solvents (e.g., DMSO) .
- Volatility : Chlorine atoms and ester groups reduce volatility relative to methyl salicylate, as seen in higher estimated boiling points .
Reactivity and Functional Implications
- Acidity: The hydroxyl group (pKa ~8–10) may deprotonate under basic conditions, forming a phenoxide ion that enhances nucleophilic reactivity.
- Electrophilic Substitution : Chlorine atoms direct further substitution reactions (e.g., nitration) to specific positions on the aromatic ring.
- Biological Activity : Chlorinated benzoates are often associated with antimicrobial or pesticidal properties, while hydroxylated variants may interact with biological targets like Nrf2, akin to bardoxolone methyl .
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